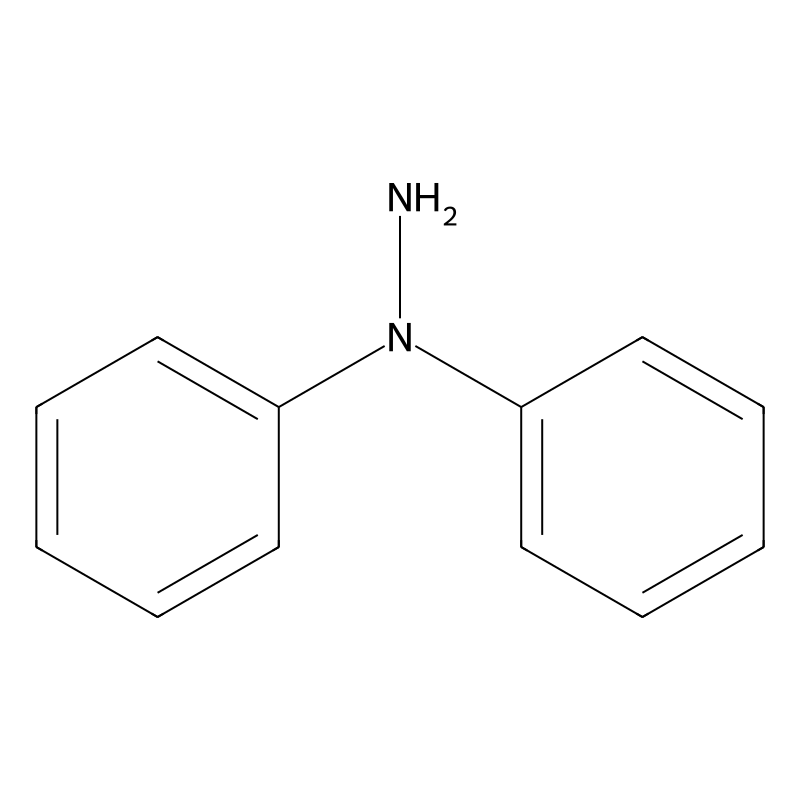

1,1-Diphenylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in benzene, ether, ethanol, and chloroform.

Synonyms

Canonical SMILES

Detection of Aldehydes and Ketones:

One of the primary historical applications of 1,1-DPH lies in its ability to form characteristic derivatives with aldehydes and ketones. In this reaction, the carbonyl group (C=O) of the aldehyde or ketone reacts with 1,1-DPH to form a hydrazone. These hydrazone derivatives often exhibit distinct melting points, allowing for the identification and differentiation of aldehydes and ketones [].

However, it's important to note that this method has largely been superseded by more advanced analytical techniques like infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which offer greater sensitivity and specificity [, ].

Formation of N-Nitrosodiphenylamine:

Research has explored the conversion of 1,1-DPH to N-nitrosodiphenylamine (NDPh), a potentially carcinogenic compound. Studies have demonstrated that this transformation can occur in the presence of specific enzymes (microsomes) and oxidizing agents like superoxide radicals []. This finding contributes to the understanding of nitrosamine formation and its potential health implications.

Other Research Areas:

Limited research has explored other potential uses of 1,1-DPH. For instance, some studies have investigated its role in the synthesis of specific organic compounds and its potential applications in areas such as corrosion inhibition [, ]. However, these applications remain largely unexplored and require further investigation.

1,1-Diphenylhydrazine (also known as α,α-diphenylhydrazine or N,N-diphenylhydrazine) is an organic compound belonging to the class of aryl hydrazines []. It is a colorless to white crystalline solid with a characteristic odor.

The origin of 1,1-diphenylhydrazine is likely through laboratory synthesis, as it is not a naturally occurring compound. Its significance in scientific research stems from its ability to react with carbonyl compounds (aldehydes and ketones) to form crystalline derivatives, aiding in their identification and characterization [].

Molecular Structure Analysis

The molecular structure of 1,1-diphenylhydrazine consists of two phenyl groups (C6H5) bonded to a central hydrazine (N₂H₂) unit through nitrogen atoms. The key features include:

- Two aromatic phenyl rings, which contribute to the hydrophobic nature of the molecule [].

- Two amine groups (NH₂) within the hydrazine unit, capable of forming hydrogen bonds with other molecules [].

- The presence of a central N-N bond, which plays a crucial role in its reactivity with carbonyl compounds [].

Chemical Reactions Analysis

- Reaction with Carbonyls (Aldehydes and Ketones): 1,1-Diphenylhydrazine reacts with carbonyl compounds (R-C=O) to form crystalline hydrazones (R-C=N-N(C6H5)2). This reaction is a condensation reaction and is widely used for the identification of aldehydes and ketones. The specific product formed depends on the structure of the carbonyl compound [].

Balanced chemical equation for the reaction with a generic aldehyde:

R-CHO + H₂NN(C6H5)₂ → R-CH=N-N(C6H5)₂ + H₂O (1)

- Oxidation: 1,1-Diphenylhydrazine can be oxidized to form azobenzene (C6H5-N=N-C6H5). However, the specific conditions required for this oxidation are not well documented in the scientific literature.

Physical And Chemical Properties Analysis

- Melting point: 126-128 °C

- Boiling point: Decomposes above 300 °C

- Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, ether, and benzene

- Stability: Stable under normal storage conditions. Decomposes on heating.

Mechanism of Action (Not Applicable)

1,1-Diphenylhydrazine does not have a known biological function and is not widely used in studies related to biological systems.

1,1-Diphenylhydrazine is a suspected carcinogen and should be handled with caution []. It is also a respiratory irritant and may cause skin and eye irritation upon contact.

Toxicity

Limited data available on the specific toxicity of 1,1-diphenylhydrazine. However, due to its structural similarity to known carcinogens, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Flammability

Combustible. The flash point (the lowest temperature at which a liquid can vaporize and ignite) is not readily available but should be considered when handling the compound.

Reactivity

May react with strong oxidizing agents.

- Oxidation: It can be oxidized to form N-nitrosodiphenylamine, particularly in the presence of microsomes and NADPH .

- Reaction with Dichlorocarbene: When reacted with chloroform and potassium hydroxide, it predominantly yields diphenylamine rather than benzophenone .

- Formation of Persistent Free Radicals: In reactions with nitrobenzofurazan derivatives, 1,1-diphenylhydrazine can yield products that exhibit persistent free radical characteristics .

1,1-Diphenylhydrazine can be synthesized through several methods:

- From Aniline: A common method involves the reaction of aniline with hydrazine hydrate under acidic conditions.

- Condensation Reaction: Another synthesis route includes the condensation of phenylhydrazine with benzaldehyde or other suitable aldehydes.

- Reactions with Nitro Compounds: Recent studies have explored synthesizing novel derivatives through reactions with nitro compounds, enhancing the compound's utility and properties .

The applications of 1,1-diphenylhydrazine span various fields:

- Chemical Research: It serves as a reagent in organic synthesis and analytical chemistry.

- Antioxidant Studies: Investigated for its potential as an antioxidant in biological systems.

- Pharmaceutical Development: Its derivatives are being explored for therapeutic applications, particularly in cancer research.

Interaction studies involving 1,1-diphenylhydrazine have highlighted its reactivity with various substrates. For instance, it interacts effectively with electrophiles due to the nucleophilic nature of the hydrazine group. Additionally, studies have shown that it can form stable complexes with metals, which may influence its biological activity and applications.

Several compounds share structural similarities with 1,1-diphenylhydrazine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylamine | Aromatic amine | Used primarily as a stabilizer in rubber |

| Phenylhydrazine | Simple hydrazine | Less sterically hindered than 1,1-diphenylhydrazine |

| 2,2-Diphenyl-1-picrylhydrazine | Hydrazone derivative | Known as DPPH; widely used as a radical scavenger |

| N,N-Dimethylphenylhydrazine | Dimethyl derivative | Exhibits different solubility and reactivity |

Uniqueness of 1,1-Diphenylhydrazine

The unique aspect of 1,1-diphenylhydrazine lies in its dual phenyl substitution which enhances its stability and reactivity compared to simpler hydrazines. This structural feature allows it to participate effectively in various chemical transformations while also exhibiting significant biological activity.

Traditional Synthetic Routes

The synthesis of 1,1-diphenylhydrazine has been accomplished through several well-established traditional methods, primarily involving reduction reactions of nitrogen-containing precursors [1] [5] [6]. These classical approaches have formed the foundation of hydrazine chemistry and continue to be employed in both laboratory and industrial settings [31].

Reduction of Nitrobenzene Derivatives

The reduction of nitrobenzene derivatives represents one of the most fundamental approaches to synthesizing 1,1-diphenylhydrazine [1] [5]. The process typically involves a multi-step pathway where nitrobenzene is first reduced to aniline, followed by subsequent transformations to yield the target hydrazine compound [5].

A prominent method utilizes Raney nickel as the catalyst in conjunction with hydrogen gas under controlled pressure conditions [1]. In this approach, nitrobenzene, absolute methanol, sodium hydroxide, and Raney nickel are combined in a stainless steel reactor [1]. The reaction proceeds under hydrogen pressure maintained at 0.2-0.8 megapascals, with ammonia gas introduced at 0.05-0.10 megapascals [1]. The reaction mixture is stirred at room temperature for 5-12 hours, after which the pressure is released and the product is isolated through a series of extraction and crystallization steps [1].

Alternative reducing agents include zinc in the presence of hydrochloric acid and iron with hydrochloric acid [5]. These methods typically achieve yields in the range of 70-85 percent under reflux conditions [5]. The zinc-hydrochloric acid reduction involves treating nitrobenzene with zinc powder in concentrated hydrochloric acid under reflux conditions, resulting in the formation of aniline as an intermediate [5]. The iron-hydrochloric acid method follows a similar pathway but employs iron powder as the reducing agent [5].

| Traditional Reduction Methods | Starting Material | Reducing Agent | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Raney Nickel Catalysis [1] | Nitrobenzene | Raney Nickel/H₂ | 0.2-0.8 MPa H₂, methanol, NaOH, RT | High yield reported |

| Zinc/HCl Reduction [5] | Nitrobenzene | Zinc/HCl | Reflux in HCl | 70-85 |

| Iron/HCl Reduction [5] | Nitrobenzene | Iron/HCl | Reflux in HCl | 70-85 |

Diazonium Salt Reduction Pathways

Diazonium salt reduction represents a crucial synthetic pathway for the preparation of 1,1-diphenylhydrazine, offering advantages in terms of selectivity and reaction control [5] [6]. This method involves the formation of benzenediazonium chloride from aniline through diazotization, followed by reduction to the desired hydrazine product [5].

The classical diazonium salt formation involves treating aniline with sodium nitrite and hydrochloric acid at low temperatures, typically maintained between 0-5 degrees Celsius [5]. The resulting benzenediazonium chloride is then subjected to reduction using various reducing agents [5] [6]. Tin(II) chloride has been extensively employed as a reducing agent, typically achieving yields of 60-80 percent under acidic conditions [5] [6].

Sodium sulfite presents an alternative reducing agent for diazonium salt reduction, offering milder reaction conditions and yields ranging from 65-85 percent [6]. This method has gained prominence in process patents for biologically active molecules due to its scalability and relatively gentle reaction conditions [6].

A particularly noteworthy development in diazonium salt reduction involves the use of ascorbic acid as a natural organic reductant [6]. This approach represents a mild, scalable technique that offers environmental and safety advantages compared to traditional metal-based reducing agents [6]. The ascorbic acid reduction method typically achieves yields of 75-90 percent and has shown compatibility with continuous flow chemistry conditions [6].

Modern Catalytic and Alternative Approaches

Contemporary synthetic methodologies for 1,1-diphenylhydrazine preparation have evolved to incorporate advanced catalytic systems and alternative reaction pathways that offer improved selectivity, milder conditions, and enhanced atom economy [8] [9] [10] [11].

Transition Metal-Mediated Synthesis

Transition metal-catalyzed approaches have emerged as powerful tools for the synthesis of hydrazine derivatives, offering precise control over reaction selectivity and the ability to operate under mild conditions [8] [9]. These methods typically exploit the unique electronic properties of transition metals to facilitate nitrogen-nitrogen bond formation through various mechanistic pathways [8].

Early transition metals, particularly those in low-valent states, have demonstrated remarkable capability in promoting hydrazine formation reactions [8]. Titanium-based catalysts have shown particular promise, with systems capable of performing catalytic hydrogenation and dehydrogenation reactions under relatively mild conditions [8]. The use of titanium alkylidyne complexes has enabled selective formation of nitrogen-nitrogen bonds through controlled electron transfer processes [8].

Palladium-catalyzed methods have been developed for diastereoselective carbon-hydrogen functionalization reactions that can be adapted for hydrazine synthesis [9]. These systems typically employ chiral auxiliaries such as sulfoxides to achieve high levels of stereochemical control [9]. The palladium-catalyzed oxidative Heck-type reactions have been successfully applied to the synthesis of various nitrogen-containing compounds, including hydrazine derivatives [9].

Copper-catalyzed systems represent another significant advancement in transition metal-mediated hydrazine synthesis [26]. These methods often utilize aerobic conditions, employing molecular oxygen as the terminal oxidant, which enhances the overall atom economy of the process [26]. The Hayashi process, which employs benzophenone as a protecting group, utilizes copper-catalyzed aerobic oxidative nitrogen-nitrogen coupling to generate hydrazine derivatives [26].

Photochemical and Radical-Initiated Pathways

Photochemical methods for hydrazine synthesis have gained considerable attention due to their ability to operate under mild conditions while providing excellent control over reaction selectivity [3] [10]. These approaches typically involve the photochemical cleavage of nitrogen-nitrogen bonds in suitable precursors, followed by controlled recombination to form the desired products [3].

The photochemical generation of nitrogen-centered radicals has been demonstrated using 1,1-diphenylhydrazine derivatives as precursors [3]. Irradiation at 350 nanometers wavelength has been shown to effectively cleave nitrogen-nitrogen bonds while minimizing degradation of other functional groups [3]. This wavelength selection is particularly advantageous as it avoids the energy range that typically causes nucleic acid damage [3].

Radical-initiated pathways represent a complementary approach that can operate without the need for transition metal catalysts [11]. Molecular iodine has been successfully employed as a catalytic mediator for the generation of aryl radicals from aryl hydrazines under mild conditions [11]. This method operates at 40 degrees Celsius in trifluoroethanol and utilizes air as a co-oxidant to sustain the catalytic cycle [11].

The iodine-mediated process involves the initial reaction of iodine with phenylhydrazine to form an intermediate complex, followed by dehydroiodination and subsequent reactions that lead to aryl radical formation [11]. The process benefits from the regeneration of molecular iodine through air oxidation of hydroiodic acid, making it catalytic in iodine [11]. Control experiments using spin-trap reagents have confirmed the generation of aryl radicals in this system [11].

| Modern Synthetic Approaches | Catalyst/Mediator | Mechanism | Advantages | Temperature |

|---|---|---|---|---|

| Transition Metal-Mediated [8] [9] | Various transition metals | Metal-mediated coupling | Mild conditions, selectivity | Room temperature |

| Photochemical Methods [3] [10] | UV light (350 nm) | Photodissociation of N-N bond | Wavelength control, minimal damage | Room temperature |

| Radical-Initiated Pathways [11] | Molecular iodine | Radical intermediate formation | Metal-free, mild conditions | 40°C |

| Electrochemical Coupling [26] | Electrochemical methods | Oxidative N-N coupling | Controlled potential, selectivity | Room temperature |

Purification and Stability Challenges

The purification and long-term stability of 1,1-diphenylhydrazine present significant challenges that must be carefully addressed to ensure product quality and safety [15] [16] [19]. These challenges stem from the inherent chemical reactivity of the hydrazine functional group and its susceptibility to various degradation pathways [34] [40].

The most prominent stability challenge involves the ready oxidation of 1,1-diphenylhydrazine in the presence of air [34] [40]. This oxidation process leads to the formation of azo compounds, which significantly alters the chemical properties and potential applications of the material [34]. The oxidation process is particularly problematic during storage and handling operations, necessitating the use of inert atmosphere conditions [15] [16].

Thermal stability represents another critical consideration, as 1,1-diphenylhydrazine demonstrates susceptibility to decomposition at elevated temperatures [19]. This thermal sensitivity requires careful temperature control during purification procedures, often necessitating the use of vacuum distillation at reduced temperatures to minimize decomposition [19]. The compound exhibits a melting point range of 34.5-50.5 degrees Celsius and a boiling point of approximately 330 degrees Celsius, providing a relatively narrow operational window for thermal processing [38] [41].

Acid sensitivity poses additional challenges for purification and storage protocols [34] [40]. The compound demonstrates instability in acidic conditions, requiring maintenance of neutral to basic pH environments during processing [34] [40]. This requirement often necessitates the use of neutral solvent systems and careful pH monitoring throughout purification procedures [40].

Moisture sensitivity further complicates handling and storage requirements [18]. The hygroscopic nature of 1,1-diphenylhydrazine affects its stability and requires the implementation of anhydrous conditions during purification and storage [18]. Molecular sieves and other drying agents are commonly employed to maintain the required moisture levels [18].

The presence of transition metal ions can catalyze decomposition reactions, necessitating the use of metal-free purification systems [16]. This requirement often involves the implementation of chelating agents or ion exchange procedures to remove trace metal contaminants that could initiate degradation pathways [16].

| Stability Challenge | Description | Mitigation Strategy | Purification Method |

|---|---|---|---|

| Air Oxidation [15] [16] [19] | Readily oxidizes to azo compounds | Inert atmosphere storage/handling | Crystallization under nitrogen |

| Thermal Decomposition [19] | Decomposes at elevated temperatures | Low temperature operations | Vacuum distillation at reduced temperature |

| Acid Sensitivity [34] [40] | Unstable in acidic conditions | Neutral to basic pH maintenance | Neutral solvent systems |

| Light Sensitivity [3] [10] | Photochemical decomposition possible | Protection from light during storage | Dark storage containers |

| Moisture Sensitivity [18] | Hygroscopic nature affects stability | Anhydrous conditions | Molecular sieves or drying agents |

| Metal Ion Catalyzed Decomposition [16] | Transition metals catalyze decomposition | Metal-free purification systems | Chelating agents or ion exchange |

Crystallization techniques under controlled atmospheres represent the most commonly employed purification method for 1,1-diphenylhydrazine [15]. These procedures typically involve dissolution in appropriate solvents under nitrogen or argon atmospheres, followed by controlled cooling to promote crystal formation while excluding atmospheric oxygen [15]. The selection of crystallization solvents must consider both the solubility characteristics of the compound and the potential for solvent-induced degradation [15].

The physical properties of 1,1-diphenylhydrazine further influence purification strategies [38] [41]. The compound exhibits a density of approximately 1.1 grams per cubic centimeter and a refractive index of 1.6266, which can be utilized for purity assessment [38] [41]. The slight solubility in water necessitates the use of organic solvents for most purification procedures [35] [40].

| Physical Property | Value | Purification Relevance |

|---|---|---|

| Molecular Weight [38] [41] | 184.24 g/mol | Mass balance calculations |

| Melting Point [38] [41] | 34.5-50.5°C | Temperature control requirements |

| Boiling Point [38] [41] | 330.0 ± 11.0°C | Distillation parameters |

| Density [38] | 1.1 ± 0.1 g/cm³ | Phase separation procedures |

| Solubility [35] [40] | Slightly soluble in water | Solvent selection criteria |

| Physical Appearance [34] [40] | White to yellow crystalline solid | Visual purity assessment |

Molecular Structure and Conformational Analysis

1,1-Diphenylhydrazine (C₁₂H₁₂N₂) exhibits a distinctive molecular architecture characterized by two phenyl rings attached to a single nitrogen atom of the hydrazine functional group [1] [2] [3]. The compound possesses a molecular weight of 184.24 g/mol and is registered under CAS number 530-50-7 [1] [2] [3]. The molecular structure features a central N-N bond with one nitrogen bearing two phenyl substituents while the other nitrogen remains unsubstituted [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight (g/mol) | 184.24 |

| CAS Registry Number | 530-50-7 |

| IUPAC Name | 1,1-Diphenylhydrazine |

| Physical State (20°C) | Solid |

| Appearance | White to yellow crystals/powder |

The conformational behavior of 1,1-diphenylhydrazine is influenced by restricted rotation around the N-N bond and the orientation of the phenyl rings [4] [5]. Theoretical calculations using density functional theory methods have revealed that the compound can adopt multiple conformational states, with the most stable conformer determined by the balance between steric hindrance and electronic stabilization [4]. Dynamic nuclear magnetic resonance studies have demonstrated that the system approaches coalescence points under specific temperature conditions, indicating conformational exchange processes [6].

Structural analysis indicates that the dipole moment of 1,1-diphenylhydrazine is 1.87 D, reflecting the asymmetric distribution of electron density within the molecule [7]. This dipole moment significantly influences the compound's interaction with polar solvents and its behavior in electric fields.

Thermodynamic and Kinetic Parameters

Melting/Boiling Points and Phase Behavior

1,1-Diphenylhydrazine exhibits variable melting points depending on purity and crystalline form, with reported values ranging from 34.5°C to 51°C [8] [9] [10] [7]. The most commonly cited melting point is approximately 35°C [11] [9], though some sources report higher values up to 50.5°C [8]. This variability may be attributed to polymorphic forms or differences in sample purity.

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point (°C) | 34.5-51 | [8] [9] [10] [7] |

| Boiling Point (°C) | 220-322 | [11] [9] [7] |

| Enthalpy of Vaporization (kJ/mol) | 68.8 | [12] [13] |

| Enthalpy of Fusion (kJ/mol) | 23.14 | [13] |

| Critical Temperature (K) | 865.50 | [13] |

| Critical Pressure (kPa) | 3659.77 | [13] |

The boiling point shows considerable variation across different sources, with values reported between 220°C and 322°C [11] [9] [7]. The lower temperature value of 220°C is more frequently cited in experimental studies [11] [9], while theoretical calculations suggest higher boiling points around 308-322°C [7]. This discrepancy may be due to thermal decomposition occurring at elevated temperatures, as 1,1-diphenylhydrazine is known to be thermally unstable [14].

The enthalpy of vaporization has been determined to be 68.8 kJ/mol based on vapor pressure measurements conducted between 399 K and 596 K [12]. The Antoine equation parameters for vapor pressure calculations are: A = 5.21707, B = 2872.649, and C = -44.099, valid for the temperature range of 399-595.4 K [15] [12].

Solubility and Partition Coefficients

1,1-Diphenylhydrazine demonstrates distinct solubility characteristics that reflect its semi-polar nature. The compound is essentially insoluble in water due to its predominantly hydrophobic character imparted by the two phenyl rings [16] [10]. However, it exhibits excellent solubility in organic solvents, being freely soluble in ethanol and diethyl ether [10].

| Solubility Parameter | Value | Source |

|---|---|---|

| Water Solubility | Insoluble | [16] [10] |

| Ethanol Solubility | Freely soluble | [10] |

| Ether Solubility | Freely soluble | [10] |

| log P (octanol/water) | 2.698-2.80 | [13] [7] |

| Density (g/cm³) | 1.12-1.19 | [8] [10] |

The octanol-water partition coefficient (log P) has been calculated to be in the range of 2.698 to 2.80 [13] [7], indicating moderate lipophilicity. This value suggests that 1,1-diphenylhydrazine has a significant preference for organic phases over aqueous environments, which is consistent with its observed solubility behavior.

Molecular hydrophobicity studies using reverse-phase thin-layer chromatography have been employed to characterize the compound's behavior in different solvent systems [17]. The RM0 values obtained from these studies provide insights into the compound's partitioning behavior and can be used to predict its behavior in biological systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,1-diphenylhydrazine. In ¹H NMR spectra, the N-H proton typically appears as a broad signal between 9.9 and 11.4 ppm, with the exact chemical shift depending on solvent and concentration effects [4] [18] [6]. The aromatic protons of the phenyl rings resonate in the expected aromatic region between 7.0 and 7.3 ppm [4] [18] [6].

| NMR Parameter | Chemical Shift Range | Multiplicity | Source |

|---|---|---|---|

| N-H Proton | 9.9-11.4 ppm | Broad singlet | [4] [18] [6] |

| Aromatic Protons | 7.0-7.3 ppm | Complex multiplet | [4] [18] [6] |

| Aromatic Carbons (¹³C) | 145-120 ppm | Multiple peaks | [4] [18] [6] |

¹³C NMR analysis reveals characteristic resonances for the aromatic carbon atoms in the range of 120-145 ppm [4] [18] [6]. The quaternary and tertiary aromatic carbons can be distinguished based on their chemical shifts and coupling patterns in appropriate two-dimensional NMR experiments.

Infrared spectroscopy of 1,1-diphenylhydrazine shows characteristic absorption bands corresponding to N-H stretching vibrations, aromatic C=C stretches, and C-N bond vibrations [19] [20]. The N-H stretch typically appears in the 3200-3400 cm⁻¹ region, while aromatic C=C stretches are observed around 1600 cm⁻¹ [19] [20].

Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 184, corresponding to the molecular weight of the compound [1] [21]. Fragmentation patterns show characteristic losses typical of aromatic hydrazine derivatives, including loss of phenyl radicals and formation of stable cationic fragments [21].

UV-Visible and Fluorescence Properties

The ultraviolet-visible absorption characteristics of 1,1-diphenylhydrazine depend significantly on the specific derivative and environmental conditions. Studies of related compounds have revealed absorption maxima in the range of 250-400 nm, with the exact wavelengths influenced by substituent effects and solvent polarity [22] [23] [24].

| Optical Property | Characteristics | Source |

|---|---|---|

| UV-Vis Absorption | Compound-dependent, 250-400 nm range | [22] [23] [24] |

| Fluorescence Emission | Generally weak, quenched upon oxidation | [25] [23] [24] |

| Electronic Transitions | π→π* and n→π* transitions | [26] [27] |

Fluorescence properties of 1,1-diphenylhydrazine derivatives have been investigated in various studies [25] [23] [24]. The compound typically exhibits weak fluorescence emission, which can be dramatically quenched upon oxidation to form the corresponding hydrazyl radical [23] [24]. This property has been exploited in the development of fluorescent probes and sensors.

Electronic transition studies using time-dependent density functional theory calculations have identified the nature of the electronic excitations responsible for the observed absorption bands [4] [26]. The transitions are primarily characterized as π→π* and n→π* excitations involving the aromatic rings and the nitrogen lone pairs [26] [27].

Excited-state behavior has been studied in detail for related diphenylhydrazine radical cations, revealing complex mixed-valence characteristics and vibronically coupled electronic states [26] [27]. These studies provide insights into the photophysical properties and potential applications in materials science and photochemistry.

Color/Form

XLogP3

Boiling Point

Density

LogP

log Kow = 2.80

Melting Point

34.5 °C; also stated as 44 °C

UNII

Related CAS

530-47-2 (mono-hydrochloride)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

4.9X10-4 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

530-50-7

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Dates

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors

Bianca Patrascu, Sorin Mocanu, Anca Coman, Augustin M Madalan, Codruta Popescu, Anca Paun, Mihaela Matache, Petre IonitaPMID: 32443620 DOI: 10.3390/ijms21103559

Abstract

Starting from dansyl-chloride, in reaction with 1,1-diphenylhydrazine and methoxyamine, two new fluorescent derivativesand

were obtained and characterized by NMR, IR, UV-Vis, HR-MS, and fluorescence spectroscopy. The single-crystal X-ray structure was obtained for compound

. Both compounds generate free radicals by oxidation, as demonstrated by ESR spectroscopy. Compound

generates the corresponding hydrazyl-persistent free radical, evidenced directly by ESR spectroscopy, while compound

generates in the first instance the methoxyaminyl short-lived free radical, which decomposes rapidly with the formation of the methoxy radical, evidenced by the ESR spin-trapping technique. By oxidation of compounds

and

, their fluorescence is quenched.

Formation of N-nitrosodiphenylamine from 1,1-diphenylhydrazine by rat liver microsomal preparations

K Tatsumi, S Kitamura, M SumidaPMID: 6322770 DOI: 10.1016/0006-291x(84)91488-8

Abstract

The present study provides the first evidence for in vitro metabolic conversion of a 1,1-disubstituted hydrazine to the corresponding nitrosamine. The study shows that superoxide radical which is generated by NADPH-cytochrome c reductase is involved in the oxidation of 1,1-diphenylhydrazine to N-nitrosodiphenylamine catalyzed by rat liver microsomes.Oxidation of 1,1-diphenylhydrazine to N-nitrosodiphenylamine by superoxide radical in the eye

H Nikaido, H K Mishima, M Moriishi, S Kitamura, K TatsumiPMID: 1321925 DOI:

Abstract

By microsomes obtained from bovine ciliary body, 1,1-diphenylhydrazine was oxidized to N-nitrosodiphenylamine in the presence of NADPH. This reaction was stimulated by riboflavin which was recognized to be an electron carrier. The oxidizing activity by microsomes was markedly inhibited by superoxide dismutase, but not by SKF 525-A or carbon monoxide. Similarly, the oxidation of 1,1-diphenylhydrazine to its corresponding nitrosamine occurred in varying degrees when the hydrazine derivative was exposed to visible light in the presence of photosensitizers such as riboflavin, flavin adenine dinucleotide, flavin mononucleotide, lumiflavin, lumichrome, NAD+, NADH, NADP+, or NADPH. The photochemical oxidation was inhibited by active oxygen-scavengers such as superoxide dismutase, L-ascorbic acid or alpha-tocopherol. The superoxide radical involved in the photochemical reaction was determined by measuring the oxidation of epinephrine to adrenochrome. The oxidation of epinephrine was well correlated to that of 1,1-diphenylhydrazine. Thus, the present study provided evidence that the superoxide radical is responsible for the oxidation of a hydrazine derivative to a corresponding nitrosamine by ocular tissue microsomes and by photosensitizers.Reduction of N-nitrosodiphenylamine to the corresponding hydrazine by guinea pig liver preparations

K Tatsumi, H YamadaPMID: 7160027 DOI: 10.1248/cpb.30.3842